1-Naphthyl 3-methylbenzoate

Description

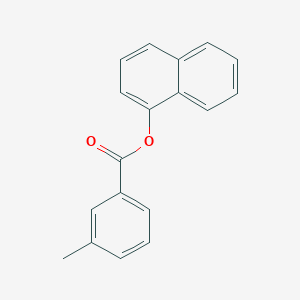

1-Naphthyl 3-methylbenzoate is an ester derivative formed by the condensation of 1-naphthol and 3-methylbenzoic acid. Its structure features a 1-naphthyl group linked via an ester bond to a meta-methyl-substituted benzoyl moiety.

The compound’s biological relevance is inferred from studies on structurally related molecules. Additionally, esters with 3-methyl substituents on the benzoyl ring (e.g., 3-methylbenzoate) are metabolized by bacterial pathways, indicating implications for biodegradability .

Properties

Molecular Formula |

C18H14O2 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

naphthalen-1-yl 3-methylbenzoate |

InChI |

InChI=1S/C18H14O2/c1-13-6-4-9-15(12-13)18(19)20-17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3 |

InChI Key |

NYTMVNFKETUKOZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)OC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings and Implications

Naphthyl Isomerism : 2-Naphthyl analogues outperform 1-naphthyl derivatives in transport-dependent assays (e.g., glioblastoma) due to lower MPA .

Ester Chain Length : Longer acyl chains improve esterase-mediated cleavage, suggesting tunability for drug delivery systems .

Biodegradability : 3-Methylbenzoate’s microbial metabolism underscores the environmental fate of similar esters .

Q & A

Basic: What are the recommended synthetic routes for 1-Naphthyl 3-methylbenzoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of aryl benzoates like this compound typically involves esterification between 1-naphthol and 3-methylbenzoyl chloride. Key considerations include:

- Catalyst Selection : Use of base catalysts (e.g., pyridine or DIPEA) to neutralize HCl byproducts, improving yield .

- Temperature Control : Reaction temperatures between 0–5°C minimize side reactions (e.g., hydrolysis of the acyl chloride).

- Solvent Choice : Anhydrous dichloromethane or THF prevents moisture interference.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product.

Optimization : Conduct small-scale trials with varying molar ratios (1:1.2 to 1:1.5 for acyl chloride:naphthol) and monitor yields via TLC or HPLC .

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Detect at 254 nm (naphthyl group absorbance). Calibrate with standards (1–100 µg/mL) .

- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode enhances sensitivity for trace analysis (LOQ ~0.1 ng/mL). Fragment ions at m/z 267.1 (parent) and 141.0 (naphthyl fragment) .

- Colorimetric Assays : For enzyme inhibition studies, adapt protocols using N-(1-naphthyl)ethylenediamine (NED) for derivatization, with absorbance measured at 540 nm .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition efficacy (e.g., IC₅₀ variability) for this compound?

Methodological Answer:

Discrepancies in IC₅₀ values may arise from:

- Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.5), ionic strength, or cofactor availability (e.g., ATP/Mg²⁺). Standardize buffer systems across labs .

- Enzyme Source : Recombinant vs. tissue-extracted enzymes may have varying post-translational modifications. Validate purity via SDS-PAGE and activity assays .

- Data Normalization : Use internal controls (e.g., reference inhibitors like 1-Naphthyl 3,5-dinitrobenzoate) to calibrate inhibition curves .

Resolution Strategy : Perform meta-analysis of published data, highlighting variables affecting potency, and replicate experiments under harmonized conditions .

Advanced: What experimental designs are optimal for studying the metabolic stability of this compound in hepatic models?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate 10 µM compound with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile. Quantify parent compound via LC-MS .

- CYP Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates. Calculate % inhibition at 10 µM .

- Metabolite Identification : Use high-resolution MS (Q-TOF) to detect hydroxylated or glucuronidated metabolites. Compare fragmentation patterns with libraries .

Basic: What toxicity assessment protocols apply to this compound in preclinical models?

Methodological Answer:

- Acute Toxicity (OECD 423) : Administer 300–2000 mg/kg orally to rodents. Monitor mortality, clinical signs (e.g., respiratory distress), and histopathology for 14 days .

- Genotoxicity (Ames Test) : Use Salmonella strains TA98 and TA100 with/without metabolic activation (S9 fraction). Count revertant colonies at 0.1–100 µg/plate .

- Environmental Toxicity : Assess aquatic toxicity via Daphnia magna 48-h immobilization assay (EC₅₀ calculation) .

Advanced: How can computational modeling predict the interaction of this compound with target proteins?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Prepare the protein structure (PDB ID: e.g., 5LOX for lipoxygenase) by removing water and adding polar hydrogens. Define a grid box covering the active site. Run 50 docking poses, ranked by binding energy (ΔG) .

- MD Simulations (GROMACS) : Solvate the ligand-protein complex in a TIP3P water box. Run 100 ns simulations at 310 K to assess stability (RMSD < 2 Å) and hydrogen-bond interactions .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs (e.g., 3,5-dinitro vs. 3-methyl derivatives) to guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.